4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro-
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Overview
Description
4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a bromophenyl group, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro- typically involves the condensation of 4H-1-benzopyran-4-one with a bromophenyl aldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydro-benzopyran ring, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzopyran ring, converting it to an alcohol.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the benzopyran ring.
Reduction: Alcohol derivatives of the benzopyran ring.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro- involves its interaction with specific molecular targets. The bromophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The benzopyran ring can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without the bromophenyl group.
7-Isopropoxy-3-phenyl-4H-1-benzopyran-4-one: A derivative with an isopropoxy group.
4H-1-Benzothiopyran-4-one: A sulfur-containing analog.
Uniqueness: 4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro- is unique due to the presence of the bromophenyl group, which can significantly alter its chemical reactivity and biological activity compared to other benzopyran derivatives .
Properties
CAS No. |
74074-04-7 |
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Molecular Formula |
C16H11BrO2 |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C16H11BrO2/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-9H,10H2 |
InChI Key |
AYZMBXVSUXNTKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3O1 |
Origin of Product |
United States |
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